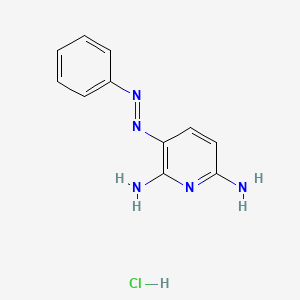
诺阿托品
描述
Noratropine is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a bicyclic azabicyclo octane structure. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research.
科学研究应用
Noratropine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Noratropine, also known as Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester, primarily targets muscarinic receptors . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
Noratropine acts as a competitive antagonist at muscarinic receptors . It binds to these receptors and blocks the effects of acetylcholine, a neurotransmitter in the parasympathetic system . This interaction results in the reversal of excessive parasympathetic stimulation .
Biochemical Pathways
The primary biochemical pathway affected by noratropine is the cholinergic pathway . By antagonizing the action of acetylcholine at muscarinic receptors, noratropine reduces parasympathetic activity, affecting downstream effects such as heart rate and smooth muscle contraction .
Pharmacokinetics
Noratropine is well absorbed after administration and is distributed throughout various body tissues and fluids . It undergoes hepatic metabolism , with major metabolites including noratropine, atropin-n-oxide, tropine, and tropic acid . A significant portion of noratropine is destroyed by enzymatic hydrolysis, especially in the liver . Approximately 50% of the dose is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of noratropine’s action primarily involve the reduction of parasympathetic activity . This can lead to an increase in heart rate, reduction in smooth muscle contraction, and decrease in glandular secretion .
Action Environment
The action, efficacy, and stability of noratropine can be influenced by various environmental factors. For instance, the presence of other drugs with anticholinergic activity, such as antidepressants and antispasmodics, can increase the risk of potential adverse effects such as urinary retention, constipation, and dry mouth . Additionally, the drug’s action can be affected by the patient’s physiological state, such as renal insufficiency or enlarged prostate .
生化分析
Biochemical Properties
Noratropine is a product of the metabolism of atropine . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it is a product of N-demethylation, a metabolic process involving the removal of a methyl group from a nitrogen atom of a molecule .
Cellular Effects
The effects of Noratropine on various types of cells and cellular processes are largely derived from its parent compound, atropine. Atropine influences cell function by blocking the action of acetylcholine, a neurotransmitter, on its receptors in nerve cells .
Molecular Mechanism
Noratropine exerts its effects at the molecular level through its interactions with various biomolecules. As a metabolite of atropine, it likely shares some of the same mechanisms of action, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on atropine, its parent compound, have shown that it is metabolized in the liver to various metabolites, including Noratropine .
Dosage Effects in Animal Models
Studies on atropine have shown that it has a wide range of effects depending on the dosage, with higher doses causing more pronounced anticholinergic effects .
Metabolic Pathways
Noratropine is involved in the metabolic pathways of atropine. It is produced through N-demethylation, a process that involves the removal of a methyl group from a nitrogen atom of a molecule .
Transport and Distribution
As a small, lipophilic molecule, it is likely able to diffuse across cell membranes .
Subcellular Localization
As a small, lipophilic molecule, it is likely able to diffuse across cell membranes and could potentially be found in various compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Noratropine typically involves multi-step organic reactions. One common method includes the esterification of benzeneacetic acid with an appropriate alcohol derivative under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Noratropine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of benzeneacetic acid derivatives.
Reduction: Formation of benzeneethanol derivatives.
Substitution: Formation of various substituted benzene derivatives.
相似化合物的比较
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar benzeneacetic acid moieties but different substituents.
Azabicyclo compounds: Compounds with similar azabicyclo octane structures but different functional groups.
Uniqueness
Noratropine stands out due to its combination of a benzene ring, an acetic acid moiety, and a bicyclic azabicyclo octane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKYNAZQGVYHIB-DGKWVBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16839-98-8 | |
| Record name | Noratropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN61DB9OW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


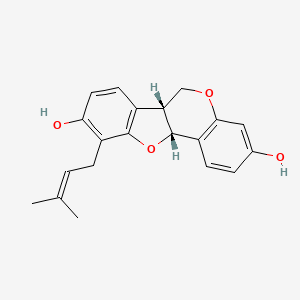
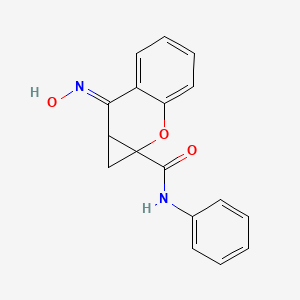
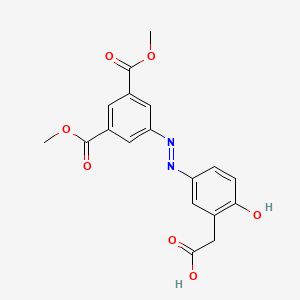
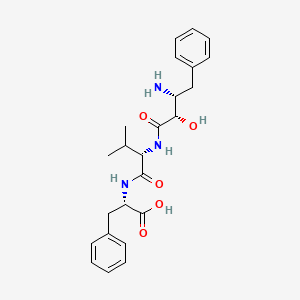

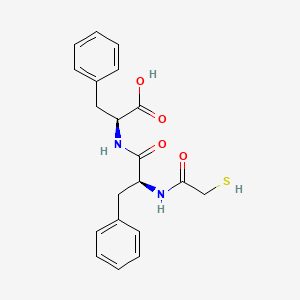


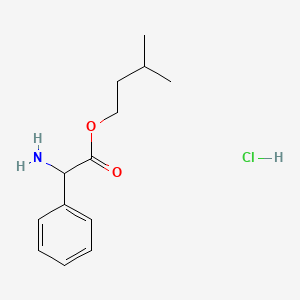
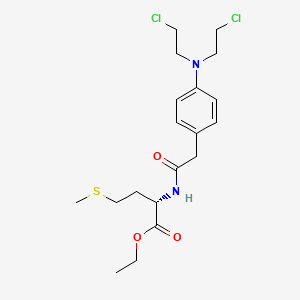
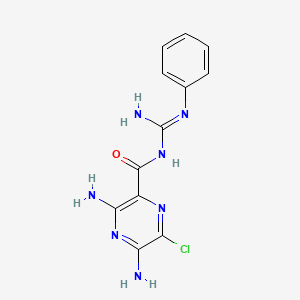
![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)
